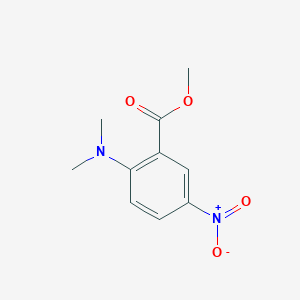
Methyl 2-(dimethylamino)-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(dimethylamino)-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylamino)-5-nitrobenzoate typically involves the esterification of 2-(dimethylamino)-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(dimethylamino)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Reduction: 2-(dimethylamino)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-(dimethylamino)-5-nitrobenzoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 2-(dimethylamino)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of Methyl 2-(dimethylamino)-5-nitrobenzoate involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The dimethylamino group can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules.
Comparación Con Compuestos Similares
Methyl 2-(dimethylamino)-5-nitrobenzoate can be compared with other nitrobenzoates and dimethylamino-substituted compounds:
Methyl 4-nitrobenzoate: Lacks the dimethylamino group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-(dimethylamino)benzoate: Lacks the nitro group, making it less reactive in reduction reactions.
Methyl 2-(dimethylamino)-4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable intermediate in organic synthesis and a useful tool in the study of various chemical reactions.
Propiedades
Número CAS |
101905-71-9 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
methyl 2-(dimethylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)9-5-4-7(12(14)15)6-8(9)10(13)16-3/h4-6H,1-3H3 |
Clave InChI |
IRKCYPMJNYIJOB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















